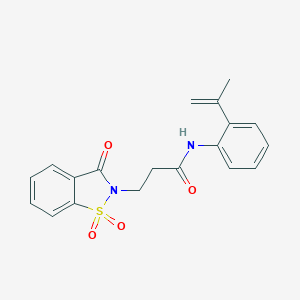![molecular formula C23H24N2O5S B301763 Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301763.png)
Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound is a thiazolidine derivative that exhibits promising pharmacological properties, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be involved in the growth and proliferation of cancer cells, and its inhibition by the compound leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, the compound has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate for lab experiments is its relatively easy synthesis. The compound can be synthesized using simple chemical reactions, making it accessible to researchers. However, one limitation is the lack of extensive studies on the compound's toxicity and safety profile, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is the development of new anticancer drugs based on the compound's structure and mechanism of action. Additionally, further studies are needed to explore the compound's potential in other areas, such as anti-inflammatory and antimicrobial therapies. Finally, more research is needed to establish the compound's toxicity and safety profile, which will be critical for its further development and potential clinical use.
Conclusion
In conclusion, Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound with promising pharmacological properties. Its potential applications in various fields of scientific research make it a subject of interest for researchers. Further studies are needed to explore its full potential and establish its safety profile.
Méthodes De Synthèse
The synthesis of Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 2,5-dimethoxybenzaldehyde, ethyl acetoacetate, and 2-aminothiophenol in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form the thiazolidine ring.
Applications De Recherche Scientifique
Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential applications in various fields of scientific research. One of the most promising areas is its use as an anticancer agent. Studies have shown that the compound exhibits cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs.
Propriétés
Nom du produit |
Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Formule moléculaire |
C23H24N2O5S |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
ethyl 4-[[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H24N2O5S/c1-5-25-21(26)20(14-16-13-18(28-3)11-12-19(16)29-4)31-23(25)24-17-9-7-15(8-10-17)22(27)30-6-2/h7-14H,5-6H2,1-4H3/b20-14+,24-23? |
Clé InChI |
JUSSMLVVQFHWKU-ZOAXWHFDSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES canonique |
CCN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301680.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301682.png)
![4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301683.png)
![6-Amino-4-{3,5-dibromo-4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301688.png)
![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301689.png)
![6-Amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301691.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)
![6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301694.png)
![6-Amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301695.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)


![N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)